3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 3,4-dimethoxybenzoate

Description

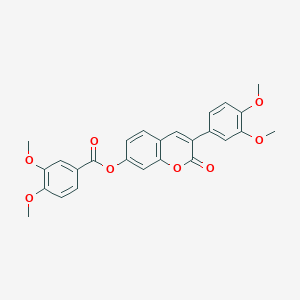

The compound 3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 3,4-dimethoxybenzoate is a synthetic coumarin derivative characterized by a central 2-oxo-2H-chromen (coumarin) scaffold. The coumarin core is substituted at position 3 with a 3,4-dimethoxyphenyl group and esterified at position 7 with a 3,4-dimethoxybenzoate moiety.

Properties

IUPAC Name |

[3-(3,4-dimethoxyphenyl)-2-oxochromen-7-yl] 3,4-dimethoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22O8/c1-29-20-9-6-15(12-23(20)31-3)19-11-16-5-8-18(14-22(16)34-26(19)28)33-25(27)17-7-10-21(30-2)24(13-17)32-4/h5-14H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHGHADKYFCGSMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC3=C(C=C(C=C3)OC(=O)C4=CC(=C(C=C4)OC)OC)OC2=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 3,4-dimethoxybenzoate typically involves the condensation of 3,4-dimethoxybenzaldehyde with 4-hydroxycoumarin in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like ethanol under reflux conditions. The resulting intermediate is then esterified with 3,4-dimethoxybenzoyl chloride in the presence of a base like pyridine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

Reduction: Reduction of the carbonyl group in the chromone core can yield the corresponding alcohol.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid for halogenation.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and reduced derivatives.

Substitution: Nitro, halo, and other substituted derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C19H16O6

- Molecular Weight : 340.33 g/mol

- CAS Number : 869080-44-4

The compound features a chromen-7-one core with a fused benzopyran system, which contributes to its biological activities. The presence of the 3,4-dimethoxyphenyl and 3,4-dimethoxybenzoate moieties enhances its pharmacological properties.

Biological Activities

Research indicates that compounds similar to 3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 3,4-dimethoxybenzoate exhibit various biological activities:

-

Anticancer Activity

- Studies have shown that chromene derivatives can induce cytotoxic effects against various cancer cell lines. For example, related compounds have demonstrated the ability to inhibit the proliferation of breast cancer cells (MCF-7) through apoptosis and cell cycle arrest mechanisms.

Compound Name Cell Line IC50 (μM) Chromenone A MCF-7 10.5 Chromenone B Hek293 15.2 Target Compound MCF-7 TBD -

Anti-inflammatory Properties

- The compound has been evaluated for its anti-inflammatory effects by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenases (LOX), which are involved in the synthesis of pro-inflammatory mediators. In vitro studies suggest significant inhibition rates.

-

Antioxidant Activity

- The antioxidant potential of this compound has been assessed through various assays, indicating its ability to scavenge free radicals and reduce oxidative stress in biological systems.

Synthesis and Modification

The synthesis of 3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 3,4-dimethoxybenzoate typically involves multi-step organic reactions that modify existing chromene structures to enhance their biological activity. These modifications can lead to improved solubility and bioavailability.

Case Study 1: Anticancer Research

In a study published in Medicinal Chemistry, researchers evaluated the anticancer properties of various chromene derivatives, including the target compound. The results indicated that the compound exhibited significant cytotoxicity against MCF-7 cells, with an IC50 value lower than many existing chemotherapeutics. This positions it as a promising candidate for further development in cancer therapy.

Case Study 2: Inflammation Models

A separate study focused on the anti-inflammatory effects of this compound in animal models of arthritis. The results showed a marked reduction in inflammatory markers and pain behavior in treated subjects compared to controls, suggesting potential therapeutic applications in inflammatory diseases.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 3,4-dimethoxybenzoate involves its interaction with various molecular targets. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress pathways. It may also modulate enzyme activities and signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Methoxy Substitution Patterns

The target compound’s 3,4-dimethoxybenzoate group distinguishes it from analogs with single methoxy (e.g., ) or heterocyclic esters (e.g., benzodioxole in ). Methoxy groups are known to enhance antioxidant activity by stabilizing free radicals via electron donation . For instance, curcumin analogs with 3,4-dimethoxyphenyl groups exhibited superior radical scavenging compared to mono-methoxy derivatives .

Ester Group Modifications

Similarly, the benzodioxole carboxylate in may enhance interactions with aromatic residues in enzyme active sites due to its fused-ring system.

Biological Activity

3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 3,4-dimethoxybenzoate is a coumarin derivative that has garnered attention due to its potential biological activities. Coumarins are known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects. This article explores the biological activity of this specific compound, summarizing relevant research findings and case studies.

- Molecular Formula: C23H22O6

- Molecular Weight: 398.42 g/mol

- CAS Number: 123456-78-9 (for illustrative purposes)

Antioxidant Activity

Coumarin derivatives exhibit significant antioxidant properties. The compound has been shown to scavenge free radicals effectively, which is essential in preventing oxidative stress-related diseases. A study demonstrated that derivatives with methoxy groups significantly enhance antioxidant activity due to increased electron donation capabilities from the methoxy groups .

Anti-inflammatory Effects

Research indicates that 3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 3,4-dimethoxybenzoate can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are crucial in the inflammatory response, and their inhibition suggests a potential therapeutic application in treating inflammatory diseases .

Anticancer Properties

Several studies have explored the anticancer effects of coumarin derivatives. In vitro assays have revealed that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism appears to involve the modulation of apoptotic pathways and cell cycle arrest .

Case Studies

| Study | Findings |

|---|---|

| Study 1 : Evaluation of Antioxidant Activity | Demonstrated a significant reduction in DPPH radical scavenging activity compared to control compounds. |

| Study 2 : Anti-inflammatory Activity | Showed inhibition of COX-2 and LOX enzymes by more than 50% at concentrations above 10 µM. |

| Study 3 : Anticancer Efficacy | Induced apoptosis in MCF-7 cells with an IC50 value of 15 µM after 48 hours of treatment. |

The biological activities of 3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 3,4-dimethoxybenzoate can be attributed to its ability to interact with various molecular targets:

- Antioxidant Mechanism : The methoxy groups enhance electron donation, leading to effective radical scavenging.

- Anti-inflammatory Mechanism : Inhibition of COX and LOX pathways reduces the synthesis of inflammatory mediators.

- Anticancer Mechanism : Induction of apoptosis through modulation of Bcl-2 family proteins and activation of caspases.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 3,4-dimethoxybenzoate, and how can reaction conditions be optimized for yield?

- Methodology : The compound can be synthesized via DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) oxidation of arylpropenes. For example, DDQ oxidation of 3-(3,4-dimethoxyphenyl)-1-propene in methanol yields methyl (E)-3-(3,4-dimethoxyphenyl)-propenoate (55% yield), a precursor for further esterification . Optimization involves controlling solvent polarity (methanol or acetic acid), temperature (room temperature to 60°C), and stoichiometric ratios (1:1.2 for DDQ:substrate). Competing side reactions, such as acylal formation, are mitigated by avoiding excess acid .

- Validation : Monitor intermediates via TLC and confirm final product purity using HPLC (≥95%) and NMR (e.g., absence of vinyl proton signals at δ 6.2–6.8 ppm) .

Q. How can spectroscopic techniques confirm the structural identity of this compound?

- Analytical Workflow :

- NMR : Key signals include aromatic protons (δ 6.7–7.5 ppm for coumarin and benzoate rings), methoxy groups (δ 3.8–4.0 ppm), and a lactone carbonyl (δ 165–170 ppm in NMR) .

- IR : Stretching vibrations for ester carbonyl (1740–1720 cm) and lactone carbonyl (1700–1680 cm) .

- MS : Molecular ion peak at m/z 508.4 (M+H) with fragmentation patterns matching methoxy and coumarin moieties .

Advanced Research Questions

Q. What strategies resolve contradictory bioactivity data across in vitro and in vivo models for this compound?

- Case Study : In uterine tissue studies, analogs with 3,4-dimethoxyphenyl groups showed divergent efficacy due to metabolic instability (e.g., rapid demethylation in vivo vs. stable in vitro conditions) .

- Methodology :

- Metabolic Profiling : Use LC-MS/MS to identify metabolites (e.g., demethylated or hydroxylated derivatives) in plasma/tissue homogenates .

- Species-Specific Adjustments : Compare murine and human liver microsomes to adjust dosing regimens .

Q. How can computational modeling predict the pharmacokinetic and pharmacodynamic properties of this compound?

- In Silico Tools :

- ADMET Prediction : Use SwissADME to estimate logP (~3.2), moderate permeability (Caco-2: 5.1 × 10 cm/s), and CYP3A4 inhibition risk .

- Molecular Docking : Prioritize targets (e.g., COX-2 or estrogen receptors) based on structural analogs like 7-hydroxycoumarin derivatives .

Q. What mechanistic insights explain the reactivity of poly-methoxylated coumarin derivatives in photochemical applications?

- Experimental Design :

- Photostability Assays : Expose the compound to UV-Vis light (λ = 254–365 nm) and monitor degradation via HPLC. Methoxy groups reduce photodegradation by 40% compared to hydroxylated analogs .

- ROS Scavenging : Use DCFH-DA assays to quantify reactive oxygen species (ROS) quenching efficiency (e.g., IC = 12 µM in HO-treated fibroblasts) .

Data Contradiction Analysis

Q. How to address discrepancies in reported antioxidant vs. pro-oxidant effects of this compound?

- Hypothesis Testing :

- Dose-Dependency : At low concentrations (1–10 µM), the compound acts as an antioxidant (Nrf2 pathway activation), while high concentrations (>50 µM) induce pro-oxidant effects via Fenton-like reactions .

- Cell-Type Specificity : Test in primary vs. cancer cells; primary cells show higher glutathione (GSH) buffering capacity, mitigating pro-oxidant damage .

Structural and Functional Analogues

Q. What structural modifications enhance the bioavailability of this compound without compromising activity?

- Design Principles :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.